molecular formula C10H10ClNO4S B3387881 4-chloro-3-(cyclopropylsulfamoyl)benzoic Acid CAS No. 852933-49-4

4-chloro-3-(cyclopropylsulfamoyl)benzoic Acid

Cat. No.: B3387881
CAS No.: 852933-49-4
M. Wt: 275.71 g/mol
InChI Key: BTKQESRSEHOQDB-UHFFFAOYSA-N
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Description

4-chloro-3-(cyclopropylsulfamoyl)benzoic acid is an organic compound characterized by the presence of a chloro group, a cyclopropylsulfamoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-(cyclopropylsulfamoyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and cyclopropylamine.

    Formation of Intermediate: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Cyclopropylsulfamoylation: The acid chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine to form the cyclopropylsulfamoyl intermediate.

    Hydrolysis: The intermediate is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the sulfamoyl group.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzoic acids.

    Oxidation Products: Sulfonic acids or sulfoxides.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

4-chloro-3-(cyclopropylsulfamoyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections or inflammatory diseases.

    Biological Studies: The compound is used in studies investigating enzyme inhibition and protein binding due to its unique structural features.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-3-(cyclopropylsulfamoyl)benzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Binding: It can form stable complexes with proteins, altering their function and activity.

    Pathways Involved: The compound may affect pathways related to inflammation, bacterial cell wall synthesis, or metabolic processes.

Comparison with Similar Compounds

    4-chloro-3-sulfamoylbenzoic acid: Lacks the cyclopropyl group but shares similar sulfamoyl and chloro functionalities.

    4-chloro-3-(methylsulfamoyl)benzoic acid: Contains a methyl group instead of a cyclopropyl group.

Uniqueness: 4-chloro-3-(cyclopropylsulfamoyl)benzoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved biological activity.

Properties

IUPAC Name

4-chloro-3-(cyclopropylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4S/c11-8-4-1-6(10(13)14)5-9(8)17(15,16)12-7-2-3-7/h1,4-5,7,12H,2-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKQESRSEHOQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001221536
Record name 4-Chloro-3-[(cyclopropylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852933-49-4
Record name 4-Chloro-3-[(cyclopropylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852933-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-[(cyclopropylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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